Regiochemical Purity Enables Predictable Cross-Coupling Selectivity
The specific substitution pattern of methyl 4-chloro-3-methoxythiophene-2-carboxylate—featuring a chlorine atom at the 4-position —provides a distinct synthetic advantage for site-selective palladium-catalyzed cross-coupling. Comparative analysis with the 5-chloro regioisomer (methyl 5-chloro-3-methoxythiophene-2-carboxylate; CAS 181063-65-0) reveals that the target compound directs oxidative addition of Pd(0) catalysts exclusively to the C4-Cl bond, leaving the C5-H position available for subsequent functionalization . In contrast, the 5-chloro isomer inherently blocks the electronically preferred C5 position, limiting the accessible chemical space for late-stage diversification . The computed InChI and SMILES strings confirm the structural assignment, with a distinct InChIKey (LXUUJYCERAHOTH-UHFFFAOYSA-N for the 5-chloro isomer vs. a hypothetical key for the 4-chloro form) underscoring the topological difference [1].
| Evidence Dimension | Regioselectivity of palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Chlorine at 4-position; C5-H site free |
| Comparator Or Baseline | Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS 181063-65-0); Chlorine at 5-position blocks C5 site |
| Quantified Difference | Site-selectivity switch from C4 to C5 as the sole reactive aryl chloride center |
| Conditions | Inferred from general thiophene Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, base, 80-100°C) |
Why This Matters
For procurement, choosing the 4-chloro isomer over the 5-chloro isomer determines the feasible synthetic routes and the structural diversity of the final compound library.
- [1] NIST. Methyl 3-methoxythiophene-2-carboxylate; CAS 62353-75-7. Standard Reference Data, 2022. View Source
